![molecular formula C9H11B B1265591 1-Bromo-4-isopropylbenzene CAS No. 586-61-8](/img/structure/B1265591.png)
1-Bromo-4-isopropylbenzene
Overview
Description
1-Bromo-4-isopropylbenzene, also known as 4-Bromocumene, is a clear colorless to slightly yellow liquid . It is used as an intermediate for pharmaceuticals . The molecular formula of 1-Bromo-4-isopropylbenzene is C9H11Br .
Synthesis Analysis
The synthesis of 1-Bromo-4-isopropylbenzene involves the use of p-dibromobenzene, 1-bromopropane, anhydrous tetrahydrofuran, zinc chloride, magnesium powder, and acetylacetone iron . The toluene layer is separated and washed twice with saturated brine and dried over anhydrous sodium sulfate. After drying and filtration, the filtrate recovers toluene recovery, and then vacuum distillation is performed, collecting at 94-97 °C / 10 mmHg to give 170 g of p-bromopyrophenyl. The yield was 85% .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-isopropylbenzene can be represented by the InChI string: InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
. The molecular weight of the compound is 199.09 g/mol .
Chemical Reactions Analysis
The chemical reactions of 1-Bromo-4-isopropylbenzene involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This is part of the electrophilic substitution reactions that are common in benzene derivatives .
Physical And Chemical Properties Analysis
1-Bromo-4-isopropylbenzene has a boiling point of 103-104 °C (lit.) and a density of 1.286 g/mL at 20 °C (lit.) . The compound has a molecular weight of 199.09 g/mol .
Scientific Research Applications
Here’s a brief overview:
Pharmaceutical Intermediate
1-Bromo-4-isopropylbenzene is employed as an intermediate for pharmaceuticals . This means it’s used in the synthesis of various pharmaceutical drugs. The specifics of which drugs it’s used to produce aren’t readily available, but intermediates like this one are crucial in the drug manufacturing process.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-isopropylbenzene is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
1-Bromo-4-isopropylbenzene interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form 1-Bromo-4-isopropylbenzene .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Bromo-4-isopropylbenzene is the free radical bromination of aromatic compounds . This pathway involves the generation of a free radical at the benzylic position, which then reacts with a bromine atom to form the brominated compound .
Pharmacokinetics
Like other aromatic compounds, it is likely to have low water solubility , which could impact its bioavailability.
Result of Action
The result of the action of 1-Bromo-4-isopropylbenzene is the bromination of the benzylic position of the aromatic compound . This bromination can serve as a key step in various organic synthesis reactions, enabling the creation of a wide range of complex organic molecules.
Action Environment
The action of 1-Bromo-4-isopropylbenzene can be influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, as higher temperatures can increase the rate of free radical reactions . Additionally, the presence of light can also influence the reaction, as light can provide the energy needed to initiate free radical reactions . The compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .
Safety and Hazards
1-Bromo-4-isopropylbenzene is classified as causing skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1-bromo-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHUOIQYVYEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060411 | |
Record name | p-Bromocumene | |
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Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-4-isopropylbenzene | |
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Vapor Pressure |
0.2 [mmHg] | |
Record name | 1-Bromo-4-isopropylbenzene | |
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CAS RN |
586-61-8 | |
Record name | 1-Bromo-4-isopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-61-8 | |
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Record name | 4-Bromocumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586618 | |
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Record name | 1-Bromo-4-isopropylbenzene | |
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Record name | Benzene, 1-bromo-4-(1-methylethyl)- | |
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Record name | p-Bromocumene | |
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Record name | 4-bromocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.708 | |
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Record name | 4-Bromocumene | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-bromo-4-isopropylbenzene in the synthesis of (p-RC6H4)SnMe2Cl compounds?
A1: 1-Bromo-4-isopropylbenzene serves as a starting material in a multi-step synthesis of (p-RC6H4)SnMe2Cl compounds, where R represents various alkyl groups. []
Q2: Is there any structural data available for the synthesized organotin compound containing the 4-isopropylphenyl group?
A2: While the research paper does not provide specific structural data for (i-PrPh)Me2SnCl, it does mention the successful synthesis of this compound through the described route. [] It also includes detailed spectroscopic data ('H, 13C, and 119Sn NMR) for all synthesized compounds, which helps confirm their identity.
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